molecular formula C20H36O3 B12342115 11S-hydroxy-12E,14Z-eicosadienoicacid

11S-hydroxy-12E,14Z-eicosadienoicacid

Cat. No.: B12342115
M. Wt: 324.5 g/mol
InChI Key: HDMIRVFIVOGVIC-CHMRTKMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11S-hydroxy-12E,14Z-eicosadienoic acid is a bioactive lipid mediator that belongs to the family of hydroxyeicosatetraenoic acids (HETEs). It is a monohydroxy fatty acid derived from eicosadienoic acid and is known for its role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11S-hydroxy-12E,14Z-eicosadienoic acid typically involves the hydroxylation of eicosadienoic acid. This can be achieved through enzymatic or chemical methods. One common approach is the use of cyclooxygenase (COX) enzymes, which catalyze the formation of hydroxy fatty acids from polyunsaturated fatty acids .

Industrial Production Methods

Industrial production of 11S-hydroxy-12E,14Z-eicosadienoic acid may involve large-scale enzymatic processes using COX enzymes. The process includes the extraction and purification of the desired product, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

11S-hydroxy-12E,14Z-eicosadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

11S-hydroxy-12E,14Z-eicosadienoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 11S-hydroxy-12E,14Z-eicosadienoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and inflammation, such as cyclooxygenase and lipoxygenase pathways. These interactions lead to the production of signaling molecules that regulate various physiological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

(11S,12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid

InChI

InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13-/t19-/m1/s1

InChI Key

HDMIRVFIVOGVIC-CHMRTKMOSA-N

Isomeric SMILES

CCCCC/C=C\C=C/[C@H](CCCCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O

Origin of Product

United States

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